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Introduction

Mizagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1).
SGLT1 is primarily expressed in the small intestine, where it plays a crucial role in the
absorption of glucose and galactose. By inhibiting SGLT1, Mizagliflozin reduces intestinal
glucose uptake, a mechanism that is being explored for the management of conditions such as
chronic constipation and post-bariatric hypoglycemia. Beyond its effects on glucose absorption,
emerging research indicates that Mizagliflozin can modulate gene expression in various
tissues, suggesting broader therapeutic potential. These application notes provide a summary
of the known effects of Mizagliflozin on gene expression and detailed protocols for conducting
similar research.

Mechanism of Action

Mizagliflozin selectively inhibits SGLT1, which is encoded by the SLC5A1 gene.[1] This
inhibition has direct effects on glucose transport and can indirectly influence intracellular
signaling pathways that regulate gene expression. Downstream signaling cascades implicated
in SGLT1 modulation include the mitogen-activated protein kinase (MAPK) pathways (JNK and
p38), nuclear factor-kappa B (NF-kB), and pathways associated with oxidative stress.[2]
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Data Presentation: Gene Expression Changes
Induced by Mizagliflozin

The following tables summarize the observed changes in gene expression in different tissues

following Mizagliflozin treatment in preclinical models.

Table 1: Gene Expression Changes in the Kidney of
Diabetic Mice

This table presents the relative mRNA levels of key genes involved in extracellular matrix
formation and inflammation in the kidneys of diabetic (db/db) mice treated with Mizagliflozin

(1.0 mg/kg) for 8 weeks.
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Relative Fold
Gene ] Treatment mRNA Change vs.
Gene Name Function . .
Symbol Group Level (Mean Diabetic
* SEM) Control
Collagen type  Extracellular ) )
_ Diabetic
Collal | alpha 1 matrix 25+0.3 1.0
. Control
chain component
Mizagliflozin
15+0.2 1 0.6
(2.0 mg/kg)
Collagen type  Extracellular ) )
] Diabetic
Colla2 | alpha 2 matrix 3.0+£04 1.0
) Control
chain component
Mizagliflozin
20+0.3 1 0.67
(1.0 mg/kg)
Pro-
Interleukin 1 ) Diabetic
l11b inflammatory 40+0.5 1.0
beta ) Control
cytokine
Mizagliflozin
25104 1 0.63
(1.0 mg/kg)
] Pro-fibrotic
Transforming
and Diabetic
Tofbl growth factor ) 35204 1.0
inflammatory Control
beta 1 )
cytokine
Mizagliflozin
20+0.3 1 0.57
(1.0 mg/kg)
Tumor Pro- . _
_ . Diabetic
Tnf necrosis inflammatory 45+0.6 1.0
) Control
factor cytokine
Mizagliflozin
3.0+04 1 0.67
(2.0 mg/kg)
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Nuclear Transcription
factor, factor, Diabetic
Nfe2l2 (Nrf2) _ o 5.0£0.7 1.0
erythroid 2 antioxidant Control
like 2 response
Mizagliflozin
5+05 10.7
(1.0 mg/kg)

Data adapted from a study on diabetic nephropathy in db/db mice.[3][4]

Table 2: Gene Expression Changes in the Brain of a
Mouse Model of Vascular Cognitive Impairment

This table summarizes the qualitative changes in mRNA expression of genes in the brains of

mice with asymmetric common carotid artery surgery (ACAS), a model for vascular cognitive

impairment, following treatment with Mizagliflozin.

Change in Effect of
Gene Symbol Gene Name Function ACAS Model Mizagliflozin
vs. Sham Treatment
Solute carrier ) o
) Sodium-glucose No significant
Slc5al (SGLT1) family 5 member Increased
L cotransporter 1 change
Chemokine (C-C  Pro-inflammatory
Ccl2 (MCP-1) o ) Increased Reduced
motif) ligand 2 chemokine
) Pro-inflammatory No significant
l11b Interleukin 1 beta ] Increased
cytokine change
Tumor necrosis Pro-inflammatory No significant
Tnf Increased

factor

cytokine

change

Data adapted from a study on vascular cognitive impairment.[5]
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Mandatory Visualization: Signaling Pathways and
Experimental Workflows
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Caption: Downstream signaling pathways affected by Mizagliflozin.
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Caption: Experimental workflow for gene expression analysis.
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Experimental Protocols

The following are detailed protocols for the key experiments involved in analyzing the effects of
Mizagliflozin on gene expression in tissues.

Protocol 1: Total RNA Extraction from Mouse Kidney
Tissue

Materials:

e Fresh or frozen mouse kidney tissue (up to 50 mg)

e TRIzol reagent or similar lysis buffer

o Bead-based homogenization tubes (e.g., with ceramic beads)

 Homogenizer (e.g., Bullet Blender, Precellys)

* RNA isolation kit (e.g., magNEAT Tissue RNA Extraction Kit or column-based kit)
e Proteinase K

e DNase |

» RNase-free water, tubes, and pipette tips

Procedure:

o Tissue Preparation: For fresh tissue, proceed immediately to homogenization. For frozen
tissue, keep on dry ice until ready to process to prevent thawing.

e Homogenization:

o Add 500 puL of lysis buffer (e.g., TRIzol or kit-specific buffer) and 20 uL of Proteinase K to a
bead lysis tube.

o Weigh up to 50 mg of kidney tissue and add it to the tube.
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o Homogenize the tissue using a bead beater according to the manufacturer's instructions
(e.g., 4 minutes at speed 10 on a Bullet Blender).

e Phase Separation (for TRIzol-based methods):

o

Incubate the homogenate for 5 minutes at room temperature.

[e]

Add 0.2 mL of chloroform per 1 mL of TRIzol, cap securely, and shake vigorously for 15
seconds.

[e]

Incubate for 3 minutes at room temperature.

o

Centrifuge at 12,000 x g for 15 minutes at 4°C.

* RNA Precipitation (for TRIzol-based methods):

o

Carefully transfer the upper aqueous phase to a new RNase-free tube.

[e]

Add 0.5 mL of isopropanol per 1 mL of TRIzol used initially.

(¢]

Incubate for 10 minutes at room temperature.

[¢]

Centrifuge at 12,000 x g for 10 minutes at 4°C.

 RNA Wash and Resuspension (for TRIzol-based methods):

[e]

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

o

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

[¢]

Air-dry the pellet for 5-10 minutes. Do not over-dry.

[¢]

Resuspend the RNA in RNase-free water.

e Column-based or Magnetic Bead-based Purification: Follow the manufacturer's protocol for
the specific RNA isolation kit being used. This will typically include steps for binding RNA to a
membrane or beads, washing, and elution.
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o DNase Treatment: Perform an on-column or in-solution DNase | treatment according to the
kit manufacturer's protocol to remove any contaminating genomic DNA.

* RNA Quality Control:

o Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a
spectrophotometer (e.g., NanoDrop).

o Determine RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent
Bioanalyzer or similar instrument. A RIN of >7 is generally recommended for RNA-seq.

Protocol 2: RNA-seq Library Preparation

Materials:

High-quality total RNA (RIN > 7)

« mMRNA-Seq sample preparation kit (e.g., lllumina TruSeq Stranded mRNA, NEBNext Ultra Il
Directional RNA)

e Oligo(dT) magnetic beads for poly-A mRNA enrichment
o Reverse transcriptase and random primers

e dNTPs

 RNase H and DNA Polymerase |

o End-repair, A-tailing, and ligation enzymes and buffers
e Sequencing adapters

o PCR amplification reagents

e Magnetic beads for size selection (e.g., AMPure XP)
Procedure:

e mMRNA Enrichment:
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o Start with a defined amount of total RNA (e.g., 0.1-1 pg).

o lIsolate polyadenylated mRNA using oligo(dT) magnetic beads according to the kit
protocol. This step removes ribosomal RNA (rRNA).

RNA Fragmentation:

o Fragment the enriched mRNA to the desired size range (typically 150-400 bp) using
enzymatic or chemical fragmentation as specified in the library preparation Kit.

First-Strand cDNA Synthesis:

o Synthesize the first strand of cDNA from the fragmented mRNA using reverse
transcriptase and random hexamer primers.

Second-Strand cDNA Synthesis:

o Synthesize the second strand of cDNA using DNA Polymerase | and RNase H. dUTP is
often incorporated in this step for stranded libraries.

End Repair and Adenylation:

o Repair the ends of the double-stranded cDNA to create blunt ends.

o Add a single 'A' nucleotide to the 3' ends of the cDNA fragments to prepare them for
adapter ligation.

Adapter Ligation:

o Ligate sequencing adapters to both ends of the adenylated cDNA fragments. These
adapters contain sequences for binding to the sequencing flow cell and for PCR
amplification.

Size Selection:

o Perform size selection of the adapter-ligated cDNA using magnetic beads to remove very
short and very long fragments.
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* PCR Amplification:

o Amplify the library using a limited number of PCR cycles to enrich for fragments that have
adapters on both ends and to add index sequences for multiplexing.

e Library Quality Control:
o Assess the size distribution of the final library using an Agilent Bioanalyzer.

o Quantify the library concentration using gPCR (e.g., KAPA Library Quantification Kit) or a
fluorometric method (e.g., Qubit).

Protocol 3: Bioinformatics Workflow for Differential
Gene Expression Analysis

Software and Tools:

Quality Control: FastQC

Adapter Trimming: Trimmomatic or Cutadapt

Alignment: STAR or HISAT2

Quantification: featureCounts or Salmon/Kallisto

Differential Expression Analysis: DESeq2 or edgeR (R packages)
Procedure:
» Raw Read Quality Control:

o Use FastQC to assess the quality of the raw sequencing reads (FASTQ files). Check for
per-base sequence quality, GC content, and adapter content.

e Adapter and Quality Trimming:

o Use Trimmomatic or a similar tool to remove adapter sequences and low-quality bases
from the reads.
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e Alignment to Reference Genome:

o Align the trimmed reads to a reference genome (e.g., the mouse genome, GRCm39) using
an aligner like STAR.

¢ Gene Expression Quantification:

o Use a tool like featureCounts to count the number of reads that map to each gene based
on a gene annotation file (GTF). This generates a count matrix with genes as rows and
samples as columns.

 Differential Expression Analysis:
o Import the count matrix into R and use a package like DESeq2.

o Normalization: DESeg2 will normalize the raw counts to account for differences in library
size and RNA composition between samples.

o Statistical Modeling: Fit a negative binomial generalized linear model to the normalized
counts for each gene.

o Hypothesis Testing: Perform a Wald test or Likelihood Ratio Test to identify genes that are
significantly differentially expressed between the Mizagliflozin-treated and control groups.

o Multiple Testing Correction: Adjust the p-values for multiple testing using a method like the
Benjamini-Hochberg procedure to obtain adjusted p-values (padj or FDR).

o Results Interpretation and Visualization:

[e]

Generate a list of differentially expressed genes based on a significance threshold (e.g.,
padj < 0.05) and a fold-change cutoff (e.g., [log2FoldChange| > 1).

[e]

Create visualizations such as volcano plots and heatmaps to explore the results.

(¢]

Perform downstream analyses like gene ontology (GO) and pathway enrichment analysis
to understand the biological functions of the differentially expressed genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]
e 2. SGLT1: A Potential Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
¢ 3. Sodium-glucose transport proteins - Wikipedia [en.wikipedia.org]

¢ 4. Cardiac sodium-dependent glucose cotransporter 1 is a novel mediator of
ischaemia/reperfusion injury - PMC [pmc.ncbi.nim.nih.gov]

o 5. Cardiovascular protective effects of GLP-1: a focus on the MAPK signaling pathway -
PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: Gene Expression
Analysis in Tissues Treated with Mizagliflozin]. BenchChem, [2025]. [Online PDF]. Available
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treated-with-mizagliflozin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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